molecular formula C28H37N3O5S2 B11216314 Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11216314
M. Wt: 559.7 g/mol
InChI Key: IPUYQZSVKZUCBS-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thienopyridine core, a sulfonyl group, and a bicyclic azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thienopyridine core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfoxide.

Scientific Research Applications

ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Due to its unique structure, it could be investigated for potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 6-METHYL-2-[4-(BENZAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE: Lacks the sulfonyl and azabicyclo moieties.

    ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE: Similar structure but with different functional groups.

Uniqueness

The uniqueness of ETHYL 6-METHYL-2-[4-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}SULFONYL)BENZAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H37N3O5S2

Molecular Weight

559.7 g/mol

IUPAC Name

ethyl 6-methyl-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C28H37N3O5S2/c1-6-36-26(33)23-21-11-12-30(5)15-22(21)37-25(23)29-24(32)18-7-9-20(10-8-18)38(34,35)31-17-28(4)14-19(31)13-27(2,3)16-28/h7-10,19H,6,11-17H2,1-5H3,(H,29,32)

InChI Key

IPUYQZSVKZUCBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC5(CC4CC(C5)(C)C)C

Origin of Product

United States

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